
8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. The presence of bromine and hydroxyl groups in this compound suggests potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable naphthalenone precursor followed by hydroxylation. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. Hydroxylation can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or through catalytic processes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and hydroxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine group would result in an amino-naphthalenone derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine and hydroxyl groups could play key roles in binding to molecular targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and applications.
8-bromo-3,4-dihydronaphthalen-1(2H)-one:
8-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and biological activity.
Uniqueness
The presence of both bromine and hydroxyl groups in 8-bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one makes it unique compared to its analogs
Biological Activity
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS: 1344714-87-9) is a naphthalene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including antitumor and antioxidant properties, making it a subject of interest for further research.
The molecular formula of this compound is C10H9BrO2. Its structure consists of a naphthalene ring with a hydroxyl group and a bromine atom, contributing to its reactivity and biological activity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in HeLa cells (cervical cancer) and U2OS cells (osteosarcoma) by increasing reactive oxygen species (ROS) levels, which leads to oxidative stress and subsequent cell death .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa | 5.0 | Induction of ROS and apoptosis |
U2OS | 7.5 | Cell cycle arrest in S-phase |
SH-SY5Y | 6.0 | ROS generation and apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.
The mechanism by which this compound exerts its antitumor effects involves the generation of ROS. This increase in ROS disrupts cellular homeostasis, leading to apoptosis. Flow cytometry analysis revealed that treatment with this compound resulted in an increased proportion of cells in the G0/G1 phase for HeLa cells, while U2OS and SH-SY5Y cells showed an accumulation in the S-phase .
Case Studies
In a study examining various naphthoquinone derivatives, compound this compound was found to be one of the most effective in inducing apoptosis across multiple cancer cell lines. The study utilized DCFH-DA staining to measure ROS levels, confirming that higher concentrations of the compound significantly increased ROS production compared to control groups .
Properties
IUPAC Name |
8-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUOCURHQRPYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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